molecular formula C18H18ClNO4S B2447897 N-(1-(benzofuran-2-yl)propan-2-yl)-3-chloro-4-methoxybenzenesulfonamide CAS No. 2034305-40-1

N-(1-(benzofuran-2-yl)propan-2-yl)-3-chloro-4-methoxybenzenesulfonamide

Cat. No.: B2447897
CAS No.: 2034305-40-1
M. Wt: 379.86
InChI Key: KQNLUNQAJHYTJW-UHFFFAOYSA-N
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Description

N-(1-(benzofuran-2-yl)propan-2-yl)-3-chloro-4-methoxybenzenesulfonamide is a complex organic compound that features a benzofuran ring, a propyl chain, a chlorinated methoxybenzene, and a sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(benzofuran-2-yl)propan-2-yl)-3-chloro-4-methoxybenzenesulfonamide typically involves multiple steps, starting with the construction of the benzofuran ring. One common method involves the cyclization of 2-hydroxybenzaldehyde derivatives with appropriate alkynes or alkenes under acidic or basic conditions . The propyl chain can be introduced via Friedel-Crafts alkylation, and the sulfonamide group is typically added through sulfonylation reactions using sulfonyl chlorides .

Industrial Production Methods

Industrial production of such compounds often employs continuous flow chemistry techniques to enhance reaction efficiency and yield. Catalysts such as palladium or copper may be used to facilitate the cyclization and coupling reactions .

Chemical Reactions Analysis

Types of Reactions

N-(1-(benzofuran-2-yl)propan-2-yl)-3-chloro-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzofuran derivatives, amines, and sulfonamides .

Scientific Research Applications

N-(1-(benzofuran-2-yl)propan-2-yl)-3-chloro-4-methoxybenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-(benzofuran-2-yl)propan-2-yl)-3-chloro-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The benzofuran ring can intercalate with DNA, disrupting replication and transcription processes. The sulfonamide group can inhibit enzymes involved in folate synthesis, leading to cell growth inhibition .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-chloro-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO4S/c1-12(9-14-10-13-5-3-4-6-17(13)24-14)20-25(21,22)15-7-8-18(23-2)16(19)11-15/h3-8,10-12,20H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQNLUNQAJHYTJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2O1)NS(=O)(=O)C3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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